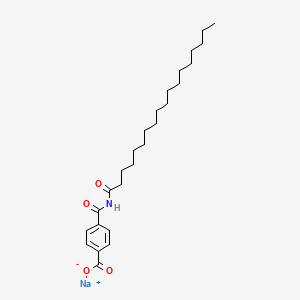
Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate: is a chemical compound with the molecular formula C26H40NNaO4 and a molecular weight of 453.59 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate typically involves the reaction of 4-aminobenzoic acid with octadecanoyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate is used as a reagent in organic synthesis and as a surfactant in various chemical processes .
Biology: In biological research, this compound is used to study the interactions between lipids and proteins due to its amphiphilic nature .
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its surfactant properties .
Mechanism of Action
The mechanism of action of Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and affecting the function of membrane-associated proteins . This interaction can influence various cellular processes, making it a valuable tool in biological research .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant in laboratory and industrial applications.
Sodium lauryl ether sulfate (SLES): Commonly used in personal care products.
Sodium stearate: Used in the production of soaps and detergents.
Uniqueness: Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate is unique due to its specific structure, which combines a long hydrophobic tail with a hydrophilic head. This amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
Properties
CAS No. |
94201-82-8 |
|---|---|
Molecular Formula |
C26H40NNaO4 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
sodium;4-(octadecanoylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H41NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-25(29)22-18-20-23(21-19-22)26(30)31;/h18-21H,2-17H2,1H3,(H,30,31)(H,27,28,29);/q;+1/p-1 |
InChI Key |
PCYDUGMBAYGAAR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















